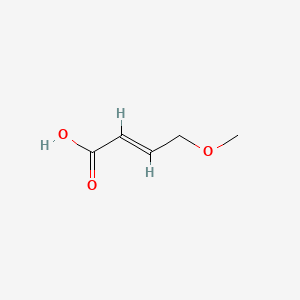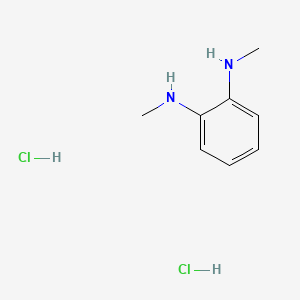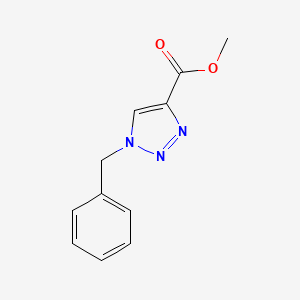
4-Amino-2-methoxybenzamide
Descripción general
Descripción
4-Amino-2-methoxybenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and a methoxy group at the second position on the benzene ring
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-2-methoxybenzamide is the Smoothened (Smo) protein , a key component in the Hedgehog (Hh) signaling pathway . This pathway plays a crucial role in embryonic development and maintaining adult tissue homeostasis . Aberrant Hh signaling is implicated in the development of a variety of cancers .
Mode of Action
This compound interacts with the Smo protein, inhibiting its function and thereby disrupting the Hh signaling pathway . This disruption prevents the translocation of the Glioma (Gli) transcription factors into the nucleus, which in turn inhibits the activation of target genes .
Biochemical Pathways
The compound primarily affects the Hh signaling pathway. By targeting the Smo protein, it disrupts the normal signal transduction process, leading to changes in downstream effects . This includes the inhibition of Gli transcription factors, which are responsible for activating various target genes involved in cell proliferation and survival .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Hh signaling pathway . This results in the suppression of target gene activation, potentially leading to decreased cell proliferation and survival . In the context of cancer, this could translate to reduced tumor growth and progression .
Análisis Bioquímico
Biochemical Properties
4-Amino-2-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme smoothened (Smo) receptor, which is part of the hedgehog (Hh) signaling pathway . This interaction inhibits the Hh pathway, which is crucial in regulating embryonic development and maintaining tissue homeostasis. The inhibition of the Hh pathway by this compound has shown potential in cancer therapy, particularly in targeting drug-resistant cell lines .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the Hh signaling pathway by preventing the smoothened receptor from entering the primary cilium, thereby blocking the downstream signaling cascade . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound has shown cytotoxic effects on tumor cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound binds to the smoothened receptor, inhibiting its activity and preventing the activation of the Hh signaling pathway . This inhibition leads to decreased expression of target genes regulated by the glioma (Gli) transcription factors, which are downstream effectors of the Hh pathway . The compound’s ability to inhibit the Hh pathway makes it a promising candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on the Hh pathway, leading to sustained reduction in cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit the Hh pathway and reduce tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are further processed through conjugation reactions, leading to their excretion via the kidneys . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by its affinity for specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the smoothened receptor and other biomolecules involved in the Hh signaling pathway . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methoxybenzamide typically involves the reaction of 4-nitro-2-methoxybenzoic acid with ammonia or an amine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
4-Amino-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparación Con Compuestos Similares
- 2-Amino-4-methoxybenzamide
- 2-Amino-5-methoxybenzamide
- 3-Amino-2-methoxybenzamide
- 2-Methoxybenzamide derivatives
Comparison: 4-Amino-2-methoxybenzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propiedades
IUPAC Name |
4-amino-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYMMLVVTQMENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1H-pyrazolo[3,4-c]pyridin-7-ol](/img/structure/B3153515.png)
